molecular formula C24H34N2O8 B1381699 Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1- dimethylethoxy)carbonyl]imino]methyl]-, methyl ester CAS No. 135321-85-6

Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1- dimethylethoxy)carbonyl]imino]methyl]-, methyl ester

Cat. No.: B1381699
CAS No.: 135321-85-6
M. Wt: 478.5 g/mol
InChI Key: CPJLYWDEHRILQP-UHFFFAOYSA-N
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Description

This compound is a highly functionalized benzoic acid methyl ester featuring a 4-position substitution with bis(tert-butoxycarbonyl)amino and (tert-butoxycarbonyl)imino groups. Its structure suggests applications in organic synthesis where controlled deprotection of amines is required, though direct biological activity (e.g., antimicrobial or antioxidant) is less documented compared to simpler benzoic acid derivatives .

Properties

IUPAC Name

methyl 4-[N,N,N'-tris[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O8/c1-22(2,3)32-19(28)25-17(15-11-13-16(14-12-15)18(27)31-10)26(20(29)33-23(4,5)6)21(30)34-24(7,8)9/h11-14H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJLYWDEHRILQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)OC)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801106403
Record name Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135321-85-6
Record name Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135321-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1- dimethylethoxy)carbonyl]imino]methyl]-, methyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1- dimethylethoxy)carbonyl]imino]methyl]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA).

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride

Major Products

Scientific Research Applications

Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1- dimethylethoxy)carbonyl]imino]methyl]-, methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1- dimethylethoxy)carbonyl]imino]methyl]-, methyl ester involves its interaction with specific molecular targets. The Boc-protected amino groups can be selectively deprotected to yield free amines, which can then interact with various biological molecules. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Boc Protection
Compound Name Substituents Key Features Applications References
Target Compound 4-[[bis(Boc)amino][(Boc)imino]methyl] Multiple Boc groups for amine protection; high steric hindrance. Synthetic intermediate for peptides/pharmaceuticals.
4-[[(Boc)aminomethyl]benzoic acid methyl ester 4-[(Boc-amino)methyl] Single Boc-protected aminomethyl group. Intermediate in organic synthesis.
4-[1-Amino-2-(Boc-amino)ethyl]benzoic acid methyl ester 4-[Boc-protected aminoethyl] Boc-protected aminoethyl chain. Potential use in peptidomimetics.

Key Differences :

  • The target compound’s bis-Boc and imino-Boc groups provide enhanced stability and selective deprotection compared to mono-Boc derivatives.
  • Simpler Boc-protected analogues (e.g., ) are more commonly used due to easier synthesis and lower molecular weight.
Bioactive Benzoic Acid Methyl Esters
Compound Name Substituents Bioactivity Applications References
2-Acetylamino-benzoic acid methyl ester 2-Acetylamino Antitumor activity (AGS, HepG2, A549 cell lines). Cancer research.
Methylparaben (4-hydroxybenzoic acid methyl ester) 4-Hydroxy Antimicrobial preservative. Cosmetics, food preservation.
Benzoic acid, 2-hydroxy-3-[(4-nitrobenzoyl)amino]-, methyl ester 2-Hydroxy, 3-nitrobenzoylamino High-yield synthetic intermediate (95% yield). Organic synthesis.

Key Differences :

  • The target compound lacks hydroxy or nitro groups present in bioactive analogues (e.g., ), which are critical for antimicrobial or antitumor activity.
  • Methylparaben is widely used industrially due to its simplicity and low cost, unlike the Boc-rich target compound.
Ester Derivatives with Complex Substitutions
Compound Name Substituents Notable Properties References
4-Methylumbelliferyl p-guanidinobenzoate hydrochloride 4-Guanidino, coumarin ester Fluorescent probe for enzyme activity.
Dioctylbutamidotriazone (Uvasorb HEB) Triazine-linked bis(2-ethylhexyl) ester Broad-spectrum UV absorber.

Key Differences :

  • The target compound’s Boc groups contrast with the triazine backbone of Uvasorb HEB , which is optimized for UV stability.
  • Fluorescent coumarin esters (e.g., ) prioritize photophysical properties over synthetic versatility.

Physical and Chemical Properties Comparison

Property Target Compound Methylparaben 2-Acetylamino-benzoic acid methyl ester
Solubility Low in water (Boc hydrophobicity) Moderate in water (log P ~1.9) Low in water (log P ~2.3)
Stability Stable under acidic conditions (Boc protection) Stable in neutral pH Sensitive to hydrolysis (amide bond)
Synthesis Multi-step (Boc protections) Single-step esterification Moderate complexity (acetylation)

Biological Activity

Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester (CAS No. 135321-85-6), is a complex organic compound with significant potential in various biological applications. This compound features a benzoic acid core with multiple functional groups that may influence its biological activity. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H34N2O8
  • Molecular Weight : 478.54 g/mol
  • IUPAC Name : methyl (E)-4-(N,N,N'-tris(tert-butoxycarbonyl)carbamimidoyl)benzoate

The structure includes a benzoic acid moiety substituted with bis[(1,1-dimethylethoxy)carbonyl]amino groups. This unique configuration may confer specific interactions with biological targets.

Biological Activity Overview

Research indicates that benzoic acid derivatives often exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound under consideration has been evaluated for its potential in these areas.

Antimicrobial Activity

Studies have shown that benzoic acid derivatives can possess antimicrobial properties. For instance, compounds with similar structural features have been found to inhibit bacterial growth effectively.

  • Case Study : A study involving structurally related benzoic acid derivatives demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of bacterial cell membrane integrity.

Anticancer Potential

The anticancer properties of benzoic acid derivatives have been widely investigated. The presence of amino and carbonyl groups in the structure may enhance their ability to interact with cellular targets involved in cancer progression.

  • Research Findings : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported to be around 20 µM for MCF-7 cells, indicating potent activity.

The biological activity of benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
  • Membrane Interaction : Its hydrophobic segments may facilitate interactions with lipid membranes, leading to altered membrane dynamics in microbial cells.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectConcentration (µg/mL or µM)
AntimicrobialStaphylococcus aureusGrowth inhibition50
AntimicrobialEscherichia coliGrowth inhibition50
AnticancerMCF-7 (Breast Cancer)Induced apoptosis20
AnticancerHeLa (Cervical Cancer)Induced apoptosis20

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1- dimethylethoxy)carbonyl]imino]methyl]-, methyl ester
Reactant of Route 2
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Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1- dimethylethoxy)carbonyl]imino]methyl]-, methyl ester

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